
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of a trifluoromethanesulfonate group, which imparts significant reactivity, and two formyl groups positioned at the 2 and 6 positions of the phenyl ring. The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate typically involves multiple steps. One common method includes the formylation of a tert-butyl-substituted phenyl compound, followed by the introduction of the trifluoromethanesulfonate group. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used. The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature, likely due to its specialized applications and relatively low demand. the general principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The formyl groups can undergo oxidation to carboxylic acids or reduction to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the trifluoromethanesulfonate group acts as a leaving group.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation of formyl groups can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amides, thioethers, and ethers.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, through its reactive formyl and trifluoromethanesulfonate groups.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate involves its reactive functional groups:
Trifluoromethanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Formyl Groups: Participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl trifluoromethanesulfonate: Similar in having a trifluoromethanesulfonate group but differs in the presence of a silyl group instead of formyl groups.
tert-Butyl(diphenyl)silyl trifluoromethanesulfonate: Contains a diphenylsilyl group, making it bulkier and potentially more stable.
Uniqueness
4-(tert-Butyl)-2,6-diformylphenyl trifluoromethanesulfonate is unique due to the combination of its reactive formyl groups and the trifluoromethanesulfonate group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic organic chemistry for creating complex molecules .
Properties
Molecular Formula |
C13H13F3O5S |
|---|---|
Molecular Weight |
338.30 g/mol |
IUPAC Name |
(4-tert-butyl-2,6-diformylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O5S/c1-12(2,3)10-4-8(6-17)11(9(5-10)7-18)21-22(19,20)13(14,15)16/h4-7H,1-3H3 |
InChI Key |
MLODEXNZEJZUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)OS(=O)(=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


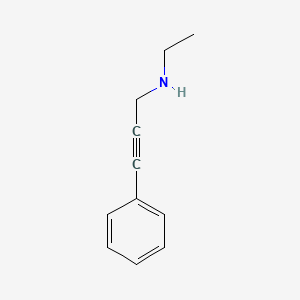
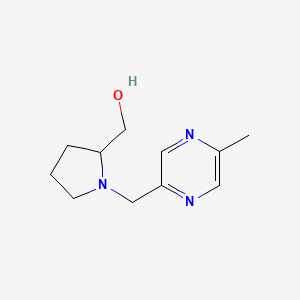
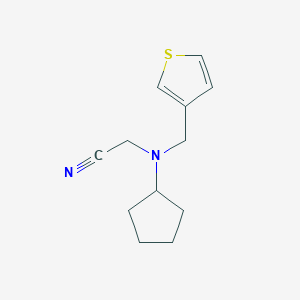

![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)


![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
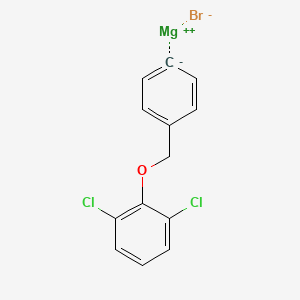
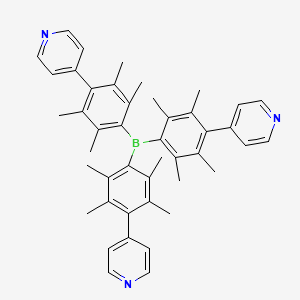
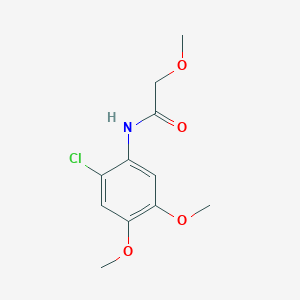
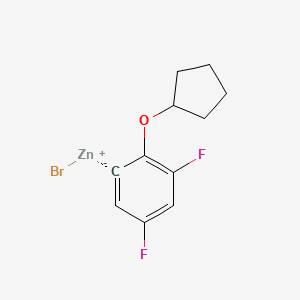
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
